6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine
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Overview
Description
The compound of interest, due to its complex structure, has been a subject of various scientific studies, particularly in the field of medicinal chemistry, where its synthesis and structural analysis have implications for the development of receptor antagonists.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidin derivatives involves the formation of intramolecular hydrogen bonds which restrict molecule conformational flexibility, leading to high potency and selectivity in biological applications. The presence of positively ionizable groups in specific positions on the pyrimidine ring is tested for enhancing blocking potency without significantly affecting ligand selectivity or causing substantial changes in cLogP values, suggesting a nuanced approach to modifying ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics without impacting receptor interaction efficiency (Ivachtchenko et al., 2011).
Molecular Structure Analysis
Molecular structure determination of related compounds shows specific intramolecular N-H...O bonds that lead to nearly planar ring formations. This structural characteristic is crucial for understanding the compound's interaction with biological receptors and contributes to its pharmacological profile (Wu et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving related pyrazolo[1,5-a]pyrimidin derivatives include interactions with various substituents that influence their receptor antagonistic activity. For instance, the introduction of chlorophenylsulfonyl and alkyl groups can significantly enhance the potency of these compounds as serotonin 5-HT6 receptor antagonists, illustrating the compound's versatile chemical reactivity (Ivachtchenko et al., 2011).
Physical Properties Analysis
While specific details on the physical properties of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine are not directly available, related studies on pyrazolo[1,5-a]pyrimidin derivatives suggest that their physical properties, such as solubility and stability, are influenced by the nature and position of substituents, which can be optimized for desired pharmacological activity (Ivachtchenko et al., 2013).
Chemical Properties Analysis
The chemical properties of the compound, including its reactivity with other chemical entities and its stability under various conditions, are critical for its application in medicinal chemistry. The compound's reactivity with amino groups and its potential for undergoing diazotization and formylation indicate a capacity for further chemical modification, which could be relevant for developing new therapeutic agents (Mironovich & Shcherbinin, 2014).
Scientific Research Applications
Synthetic Strategies and Chemical Properties
Pyrazolo[1,5-a]pyrimidines are privileged heterocycles in drug discovery, utilized extensively as building blocks for developing drug-like candidates. Their synthetic strategies and structure-activity relationship (SAR) studies have garnered significant attention, offering a foundation for medicinal chemists to exploit this scaffold further (Cherukupalli et al., 2017). The regio-orientation in the structure of pyrazolo[1,5-a]pyrimidines is crucial for their biological activity, highlighting the importance of synthetic approaches in enhancing their medicinal properties (Mohamed & Mahmoud, 2019).
Biological and Medicinal Applications
The incorporation of pyrazolo[1,5-a]pyrimidine derivatives into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials, demonstrating the versatility of these compounds beyond traditional pharmacological applications (Lipunova et al., 2018). Additionally, green multi-component synthesis methods have been applied to fused heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidines, showcasing an eco-friendly approach for complex molecule construction with potential medicinal applications (Dhanalakshmi et al., 2021).
Potential Therapeutic Applications
The therapeutic applications of pyrazolo[1,5-a]pyrimidines are extensive. Their structural similarity to purines has led to their investigation in various disease conditions, including central nervous system disorders, cardiovascular diseases, cancer, and inflammation. This highlights their potential as a rich source of novel compounds with desirable biological activities (Chauhan & Kumar, 2013).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should always be followed to minimize risk1.
Future Directions
The study of novel pyrazolopyrimidine derivatives is a promising area of research in medicinal chemistry. Future work could involve the synthesis and testing of similar compounds to explore their potential biological activities1.
Please note that this is a general analysis based on the classes of compounds present in the molecule you mentioned. For a more accurate analysis, more specific information or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical substances.
properties
IUPAC Name |
6-tert-butylsulfonyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-16(2,3)24(22,23)13-9-19-15-12(8-20-21(15)14(13)18)10-4-6-11(17)7-5-10/h4-9H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNLNKIEZTVUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine |
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